1H and 13C NMR spectral data for 5-Fluoro-2-hydrazinyl-4-iodopyridine
1H and 13C NMR spectral data for 5-Fluoro-2-hydrazinyl-4-iodopyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-hydrazinyl-4-iodopyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoro-2-hydrazinyl-4-iodopyridine is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dependent on the unambiguous confirmation of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 5-Fluoro-2-hydrazinyl-4-iodopyridine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a comparative analysis of structurally related pyridine derivatives and foundational NMR principles to offer a robust estimation of its spectral characteristics.
The Structural Landscape: Substituent Effects on the Pyridine Ring
The ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine are dictated by the electronic interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deshields the α-protons (at C2 and C6) and the γ-proton (at C4) compared to the β-protons (at C3 and C5)[1][2]. The substituents in the target molecule further modulate this electronic landscape:
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Fluorine (at C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This leads to significant downfield shifts for directly attached and nearby carbons and protons, along with characteristic spin-spin coupling between fluorine and both protons and carbons[3][4].
-
Iodine (at C4): Iodine is less electronegative than fluorine but still influences the electronic environment through its inductive effect and can impact chemical shifts.
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Hydrazinyl Group (at C2): The hydrazinyl group (-NHNH₂) is an electron-donating group, which can lead to an upfield shift for ortho and para positions[5]. The protons of the hydrazinyl group are exchangeable and may appear as broad signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Fluoro-2-hydrazinyl-4-iodopyridine is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, in addition to signals for the hydrazinyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H3-F5), ⁴J(H3-H6) |
| H-6 | 8.0 - 8.3 | Doublet | ⁴J(H6-F5) |
| -NH- | 4.5 - 5.5 | Broad singlet | - |
| -NH₂ | 3.5 - 4.5 | Broad singlet | - |
Rationale for Predictions:
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H-6: This proton is at the α-position relative to the ring nitrogen, which is a deshielding position[1]. It is expected to appear at the most downfield position in the aromatic region. It will likely be split into a doublet by the fluorine at C5 (a four-bond coupling, ⁴J).
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H-3: This proton is at a β-position and is expected to be more shielded than H-6[1]. Its chemical shift will be influenced by the adjacent electron-donating hydrazinyl group and the fluorine at C5. It is predicted to be a doublet of doublets due to coupling with the fluorine at C5 (a three-bond coupling, ³J) and a smaller coupling to H-6 (a four-bond coupling, ⁴J).
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Hydrazinyl Protons (-NH- and -NH₂): These protons are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They are often observed as broad singlets[6][7].
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 5-Fluoro-2-hydrazinyl-4-iodopyridine is expected to display five distinct signals for the pyridine ring carbons. The chemical shifts and multiplicities will be significantly influenced by the attached substituents, particularly the fluorine atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 158 - 162 | Doublet | ²J(C2-F5) |
| C-3 | 110 - 115 | Doublet | ³J(C3-F5) |
| C-4 | 95 - 105 | Doublet | ²J(C4-F5) |
| C-5 | 145 - 150 | Doublet | ¹J(C5-F5) |
| C-6 | 140 - 145 | Doublet | ³J(C6-F5) |
Rationale for Predictions:
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C-2: This carbon is attached to the electron-donating hydrazinyl group and is adjacent to the ring nitrogen. It is expected to be deshielded. It will exhibit a two-bond coupling to the fluorine at C5.
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C-3: This carbon will be influenced by the adjacent C-2 and C-4 substituents. It will show a three-bond coupling to the fluorine.
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C-4: The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine. It will also show a two-bond coupling to the fluorine.
-
C-5: The carbon directly bonded to the fluorine atom will experience a strong deshielding effect and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 200-250 Hz[8][9].
-
C-6: This α-carbon to the nitrogen will be deshielded and will display a three-bond coupling to the fluorine.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine.
1. Sample Preparation:
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing N-H protons as it can slow down proton exchange.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
2. ¹H NMR Spectroscopy:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
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Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds.
-
Spectral Width: Use a spectral width that encompasses the expected range of chemical shifts (e.g., 0-12 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Acquisition Parameters:
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Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope[10].
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Use a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).
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4. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-4 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
Visualizing the Molecular Structure and Experimental Workflow
Caption: Molecular structure of 5-Fluoro-2-hydrazinyl-4-iodopyridine with atom numbering.
Caption: A simplified workflow for NMR analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-hydrazinyl-4-iodopyridine. By understanding the fundamental principles of NMR and the influence of the various substituents on the pyridine ring, researchers can confidently approach the structural characterization of this and similar complex molecules. The provided experimental protocol offers a solid foundation for obtaining high-quality spectral data, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025).
- Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
- Taylor & Francis. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
- BenchChem. (2025).
- Smith, W. B., & Roark, J. L. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. American Institute of Physics.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- SpectraBase. (n.d.). Hydrazine - Spectra.
- MDPI. (2021, August 13).
- Material Science Research India. (n.d.).
- SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts.
- PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo.
- ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- The Royal Society of Chemistry. (n.d.).
- University of Ottawa NMR Facility Blog. (2007, October 9).
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023, October 30).
- MedchemExpress.com. (n.d.).
- Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.).
- BenchChem. (n.d.). Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- PMC. (n.d.).
- PMC. (n.d.). NMR Chemical Shifts of Common Flavonoids.
- MDPI. (2023, July 7).
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
- 1H-NMRスペクトル解析へのシフト試薬利用. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 8. acdlabs.com [acdlabs.com]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. benchchem.com [benchchem.com]
